molecular formula C19H16F3N3O B4182375 N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B4182375
M. Wt: 359.3 g/mol
InChI Key: GDDCUMWDJOPADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the substituted pyrazole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)aniline
  • N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)phenylacetamide

Uniqueness

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of both a trifluoromethyl group and a benzamide moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzamide moiety allows for specific interactions with biological targets.

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-13-5-2-3-6-15(13)11-25-12-17(10-23-25)24-18(26)14-7-4-8-16(9-14)19(20,21)22/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDCUMWDJOPADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 5
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 6
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.